Azobisisobutyramidinium dichloride

Description

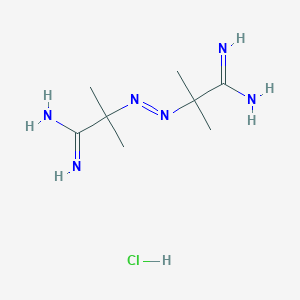

Azobisisobutyramidinium dichloride is a quaternary ammonium salt containing an azo group (-N=N-) and two chloride counterions. It is primarily utilized as a radical initiator in polymerization reactions due to its ability to decompose under thermal or photolytic conditions, generating nitrogen gas and reactive radicals that initiate chain propagation. This compound is structurally related to azobisisobutyronitrile (AIBN), a widely used initiator, but differs in its ionic nature and solubility profile. The dichloride counterion enhances its stability in polar solvents, making it suitable for aqueous or protic reaction systems.

Properties

CAS No. |

15453-05-1 |

|---|---|

Molecular Formula |

C8H19ClN6 |

Molecular Weight |

234.73 g/mol |

IUPAC Name |

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;hydrochloride |

InChI |

InChI=1S/C8H18N6.ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;/h1-4H3,(H3,9,10)(H3,11,12);1H |

InChI Key |

QMYCJCOPYOPWTI-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl |

Other CAS No. |

2997-92-4 15453-05-1 |

Related CAS |

13217-66-8 (Parent) |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1. Comparison of Azo Initiators

| Property | This compound | AIBN |

|---|---|---|

| Molecular Weight | ~300 g/mol (estimated) | 164 g/mol |

| Solubility in Water | High | Insoluble |

| Primary Application | Aqueous-phase polymerization | Organic-phase polymerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.